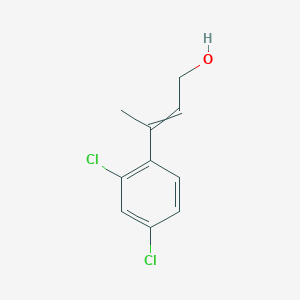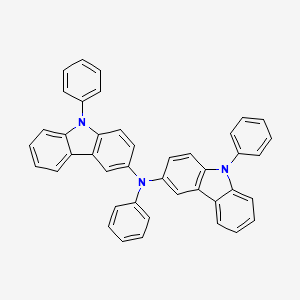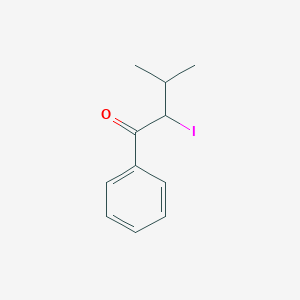
5-Bromo-2-(3-hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-(3-hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione is a complex organic compound that features a bromine atom, a hydroxyquinoline moiety, and an indene-dione structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(3-hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the bromination of 2-(3-hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
5-Bromo-2-(3-hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine or sodium hydride.
Major Products Formed
Oxidation: Formation of quinoline-2,3-dione derivatives.
Reduction: Formation of hydroxyindene derivatives.
Substitution: Formation of various substituted quinoline and indene derivatives.
科学的研究の応用
5-Bromo-2-(3-hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with biological macromolecules.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials.
作用機序
The mechanism by which 5-Bromo-2-(3-hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione exerts its effects involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit certain enzymes involved in cellular metabolism, contributing to its potential anticancer properties.
類似化合物との比較
Similar Compounds
- 5-Bromo-2-(3-hydroxyphenyl)-1H-indene-1,3(2H)-dione
- 2-(3-Hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione
- 5-Bromo-2-(3-methoxyquinolin-2-yl)-1H-indene-1,3(2H)-dione
Uniqueness
5-Bromo-2-(3-hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione is unique due to the presence of both a bromine atom and a hydroxyquinoline moiety, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
873220-22-5 |
|---|---|
分子式 |
C18H10BrNO3 |
分子量 |
368.2 g/mol |
IUPAC名 |
5-bromo-2-(3-hydroxyquinolin-2-yl)indene-1,3-dione |
InChI |
InChI=1S/C18H10BrNO3/c19-10-5-6-11-12(8-10)18(23)15(17(11)22)16-14(21)7-9-3-1-2-4-13(9)20-16/h1-8,15,21H |
InChIキー |
NIVQOGYXBUHEQG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C3C(=O)C4=C(C3=O)C=C(C=C4)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetamide](/img/structure/B12610072.png)


![1-[1-(2-Methylphenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B12610083.png)
![[4-(Butoxymethyl)-2,6-dimethylphenoxy]acetyl chloride](/img/structure/B12610084.png)

![3-(Benzenesulfonyl)-5-chloro-2-[4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]-2H-indole](/img/structure/B12610113.png)



![5-Bromo-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12610123.png)
![N-[3-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12610129.png)
![3-Pyridinesulfonic acid, 5-phenyl-2-[(1-phenylethyl)amino]-, phenyl ester](/img/structure/B12610135.png)
![8-Azabicyclo[3.2.1]oct-6-en-3-one, 8-[(4-methylphenyl)sulfonyl]-](/img/structure/B12610138.png)
